molecular formula C11H10N4S B13358988 6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358988
M. Wt: 230.29 g/mol
InChI Key: VTNOCLPKXULVIH-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class of heterocyclic compounds, which are renowned for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The core structure comprises a fused triazole and thiadiazole ring system, with substituents at positions 3 and 6 critically influencing bioactivity.

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

6-(4-ethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H10N4S/c1-2-8-3-5-9(6-4-8)10-14-15-7-12-13-11(15)16-10/h3-7H,2H2,1H3

InChI Key

VTNOCLPKXULVIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN=C3S2

Origin of Product

United States

Preparation Methods

Key Precursors and Reagents

  • Precursors: 3-(4-Methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione or similar derivatives.
  • Reagents: Various carboxylic acids, phosphorus oxychloride (POCl3).
  • Solvents: Commonly used solvents include dichloromethane, acetonitrile, or dimethylformamide (DMF).

Synthetic Route

  • Formation of Triazole-Thione Precursor:

    • This step often involves the reaction of a hydrazide with carbon disulfide (CS2) in basic media to form a potassium salt, which then cyclizes to form the triazole-thione derivative.
  • Condensation Reaction:

    • The triazole-thione derivative is then reacted with a carboxylic acid or its derivative in the presence of POCl3 to form the desired triazolo-thiadiazole.

Specific Conditions for Synthesis

Reaction Conditions

Step Reagents Conditions Product
1 Hydrazide + CS2 + KOH Basic media, room temperature Triazole-thione precursor
2 Triazole-thione + Carboxylic acid + POCl3 Reflux, solvent like DMF or DCM Triazolo-thiadiazole derivative

Characterization Techniques

The synthesized compounds are typically characterized using spectroscopic techniques such as:

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the triazole-thiadiazole scaffold, which can exhibit different pharmacological activities .

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Bulk and Lipophilicity :

  • Adamantyl groups (e.g., compound 5a) enhance antiproliferative activity due to improved hydrophobic interactions with cellular targets .
  • Diphenylmethyl substituents (e.g., 4a) reduce toxicity, likely by modulating metabolic pathways .

Electron-Withdrawing Groups :

  • Nitro groups (KA39) significantly boost anticancer potency, with GI50 values in the sub-micromolar range .
  • Fluorine atoms (3c, 3d) improve anti-inflammatory efficacy by increasing metabolic stability and membrane penetration .

Synthetic Efficiency :

  • Microwave methods (e.g., for 3a-j derivatives) achieve higher yields (>60%) compared to conventional heating .

Pharmacological Data Highlights

  • Anticancer Activity : KA39 exhibits GI50 values of 0.2 µM (prostate cancer) and 1.8 µM (colorectal cancer), outperforming many clinical candidates .
  • Anti-inflammatory Activity : 3c reduces paw edema by 65% in rats, comparable to standard NSAIDs .
  • Toxicity Profile : 4a and 4c show minimal lipid peroxidation (1.2–1.5 nmol/mg), indicating lower oxidative stress .

Limitations and Contradictions

  • While bulky groups (e.g., adamantyl) enhance activity, they may reduce solubility, limiting bioavailability .
  • Electron-donating groups (e.g., methoxy in 3d) improve anti-inflammatory effects but may weaken antimicrobial activity .

Biological Activity

6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound belonging to the class of triazolo-thiadiazoles, which are known for their diverse biological activities. This article focuses on its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C17H16N4S
  • Molecular Weight : 306.38486 g/mol
  • CAS Number : Not specified in the results.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. For instance:

  • Mechanism of Action : Compounds similar to 6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been shown to inhibit tubulin polymerization and disrupt microtubule networks in cancer cells. This leads to cell cycle arrest at the G2/M phase and apoptosis through increased levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels .
  • In Vivo Studies : In xenograft models, compounds have demonstrated significant inhibition of tumor growth without harming normal tissues .

Antimicrobial Activity

The antimicrobial efficacy of triazolo-thiadiazoles has been well-documented:

  • Activity Spectrum : Various derivatives exhibit significant antibacterial activity against pathogenic bacteria. The compounds have shown effectiveness against strains such as E. coli and Staphylococcus aureus .
  • Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Activity

Triazolo-thiadiazoles also possess anti-inflammatory properties:

  • In Vitro Studies : These compounds have been tested for their ability to stabilize erythrocyte membranes and inhibit proteinase enzymes involved in inflammatory responses .
  • In Vivo Models : Animal studies using carrageenan-induced paw edema models have demonstrated their potential to reduce inflammation significantly .

Comparative Biological Activity Table

Activity TypeCompoundMechanism of ActionIC50 / Effectiveness
Anticancer6-(4-Ethylphenyl)Inhibits tubulin polymerizationIC50 > 64.5 µg/mL (selective)
AntimicrobialVarious DerivativesDisrupts bacterial cell membranesEffective against E. coli and S. aureus
Anti-inflammatory6-(4-Ethylphenyl)Stabilizes erythrocyte membranesSignificant reduction in edema

Case Studies

  • Study on Anticancer Activity : A derivative similar to 6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was tested against A549 lung cancer cells. It showed a marked decrease in cell viability and induced apoptosis through specific biochemical pathways .
  • Antimicrobial Efficacy Study : A series of triazolo-thiadiazole derivatives were evaluated for their antibacterial properties. Results indicated that certain compounds exhibited higher efficacy than conventional antibiotics against multi-drug resistant strains .

Q & A

Q. What are the optimized synthetic routes for 6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) to activate carbonyl groups and promote electrophilic substitution. For example:

  • Step 1 : React 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with substituted aromatic acids (e.g., 4-ethylphenylpropanoic acid) in POCl₃ under reflux (16–24 hours).
  • Step 2 : Neutralize the product with sodium bicarbonate, followed by recrystallization from ethanol-DMF mixtures for purification .
  • Key parameters : POCl₃ acts as both solvent and catalyst; temperature control (80–100°C) ensures efficient cyclization .

Q. How is the structural integrity of the compound validated post-synthesis?

Validation employs:

  • 1H NMR/IR spectroscopy : Confirms functional groups (e.g., triazole C–H stretching at 3100 cm⁻¹, thiadiazole S–C–N vibrations at 680 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths (e.g., S1–C1 = 1.74 Å, N3–C3 = 1.30 Å) and dihedral angles (e.g., 74.34° between triazolothiadiazole and aromatic rings) .
  • Elemental analysis : Ensures purity (>95%) via C/H/N/S ratios .

Q. What preliminary biological activities are associated with this compound?

Early studies on analogous triazolothiadiazoles show:

  • Antifungal activity : Inhibition of 14-α-demethylase (CYP51) via molecular docking (binding energy ≤ −8.5 kcal/mol) .
  • Antimicrobial potential : MIC values ≤ 25 µg/mL against Staphylococcus aureus for derivatives with electron-withdrawing substituents .

Advanced Research Questions

Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?

  • Target selection : Prioritize enzymes like CYP51 (PDB: 3LD6) or p38 MAP kinase (PDB: 1A9U) based on structural homology .
  • Docking protocols : Use AutoDock Vina with Lamarckian GA; optimize ligand protonation states via MarvinSketch.
  • Key metrics : Binding affinity (∆G ≤ −9.0 kcal/mol), hydrogen bonding (e.g., with Tyr118 in CYP51), and hydrophobic interactions with active-site residues .

Q. How to resolve contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects. For example:
    • Electron-donating groups (e.g., –OCH₃): Enhance antifungal activity but reduce COX-2 selectivity .
    • Halogen substituents (e.g., –Cl): Improve antimicrobial potency but may increase cytotoxicity .
  • Crystallographic studies : Identify intermolecular interactions (e.g., C–H⋯π bonds, S⋯N contacts) that stabilize bioactivity .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms?

  • Single-crystal XRD : Resolve weak interactions (e.g., C–H⋯π distances = 3.2–3.5 Å) and packing motifs (e.g., chains along the b-axis) .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯H = 65%, S⋯N = 12%) to crystal stability .

Q. How to optimize reaction yields for scale-up synthesis?

  • Solvent optimization : Replace ethanol-DMF with acetonitrile for faster recrystallization (yield increases from 49% to 65%) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to reduce POCl₃ usage by 30% without compromising cyclization efficiency .

Methodological Notes

  • Key references : Peer-reviewed journals (e.g., Acta Crystallographica, Journal of Medicinal Chemistry) and experimental protocols from , and 21.
  • Data tables : Available in cited studies (e.g., crystallographic coordinates in CIF files , docking scores in supplementary materials ).

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